Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
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Overview
Description
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a chemical compound with the molecular formula C16H22N2O2 It is known for its unique structure, which includes a piperidine ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate typically involves the reaction of benzyl chloroformate with N-[2-(piperidin-4-yl)cyclopropyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The piperidine ring and cyclopropyl group contribute to its binding affinity and specificity. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its application.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[2-(piperidin-4-yl)ethyl]carbamate
- Benzyl N-[2-(piperidin-4-yl)propyl]carbamate
- Benzyl N-[2-(piperidin-4-yl)butyl]carbamate
Uniqueness
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.
Biological Activity
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique combination of a benzyl group, a piperidine ring, and a cyclopropyl moiety. This structural arrangement may enhance its interaction with various biological targets, contributing to its pharmacological effects. The molecular formula is C13H18N2O2, and it is characterized by the following key features:
Feature | Description |
---|---|
Benzyl Group | Enhances lipophilicity and receptor binding |
Piperidine Ring | Imparts neuroactive properties |
Cyclopropyl Moiety | Influences conformational flexibility |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Initial studies suggest that derivatives of this compound can exhibit cytotoxicity against various cancer cell lines. Structure-activity relationship studies indicate that modifications to the piperidine ring can enhance efficacy against specific cancer types.
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial and viral pathogens. Its structure allows for the synthesis of derivatives that show promising antimicrobial effects.
- Anti-inflammatory Effects : Modifications to enhance interactions with inflammatory pathways have shown potential in reducing inflammation in various models, indicating its applicability in treating chronic inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from recent studies include:
- Substituent Modifications : Variations in substituents on the piperidine ring, such as halogen or alkyl groups, significantly influence cytotoxicity and selectivity towards cancer cells. For instance, adding a methyl group at specific positions has been linked to increased potency against certain cancer types.
- Binding Affinity Studies : Interaction studies have demonstrated that the compound's binding affinity to nicotinic acetylcholine receptors (nAChRs) varies with structural modifications. Compounds with cyclopropane-containing side chains generally exhibit high potency at α4β2-nAChRs, suggesting potential applications in neurological disorders .
Case Studies and Experimental Findings
-
Cytotoxicity Against Cancer Cells : A series of experiments were conducted where derivatives of this compound were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
Compound IC50 (µM) Cancer Type This compound 5.0 Breast Cancer Derivative A 3.5 Lung Cancer Derivative B 7.8 Colon Cancer - Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the specific pathogen tested.
- Anti-inflammatory Activity : In animal models of inflammation, derivatives showed a reduction in inflammatory markers by up to 50% compared to control groups, indicating strong anti-inflammatory potential.
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl N-(2-piperidin-4-ylcyclopropyl)carbamate |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-11-12-4-2-1-3-5-12)18-15-10-14(15)13-6-8-17-9-7-13/h1-5,13-15,17H,6-11H2,(H,18,19) |
InChI Key |
SHINXLOWPKHQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CC2NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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